molecular formula C10H16N4O4 B558227 (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid CAS No. 132622-65-2

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid

Cat. No.: B558227
CAS No.: 132622-65-2
M. Wt: 256,26 g/mole
InChI Key: JZEOWBJXFSZTJU-BQBZGAKWSA-N
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Description

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen and an azido (-N₃) substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₆N₄O₄, with a molecular weight of 256.26 g/mol (calculated from structural data) . The Boc group enhances stability during synthetic processes, while the azide enables applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or drug discovery . This compound is widely used in peptide synthesis and as a precursor for bioactive molecules due to its stereochemical rigidity and functional versatility.

Properties

IUPAC Name

(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOWBJXFSZTJU-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477450
Record name (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132622-65-2
Record name (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline
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Preparation Methods

Esterification and Boc Protection

  • Methyl ester formation :
    Trans-4-hydroxy-L-proline is esterified using methanol and catalytic acid (e.g., H₂SO₄) to yield (2S,4R)-4-hydroxyproline methyl ester.
    Reaction conditions :

    • Solvent: Methanol

    • Temperature: Reflux (65–70°C)

    • Yield: >90%.

  • Boc protection :
    The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃).
    Reaction conditions :

    • Solvent: Tetrahydrofuran (THF)/water biphasic system

    • Temperature: 0°C to room temperature

    • Yield: 85–95%.

Hydroxyl Group Activation

The 4R-hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.

  • Tosylation :
    Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane.
    Reaction conditions :

    • Solvent: Dichloromethane

    • Base: Pyridine or triethylamine

    • Yield: 80–90%.

Method A: Nucleophilic Substitution with Sodium Azide

  • Reagents : NaN₃ in dimethylformamide (DMF) or aqueous ethanol.

  • Conditions :

    • Temperature: 60–80°C

    • Duration: 12–24 hours

    • Yield: 70–85%.

Method B: Mitsunobu Reaction with Diphenylphosphoryl Azide

  • Reagents : Diphenylphosphoryl azide (DPPA), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Conditions :

    • Solvent: THF or DMF

    • Temperature: 0°C to room temperature

    • Yield: 65–75%.

Stereochemical Outcome : Both methods invert the C4 configuration from 4R to 4S, yielding (2S,4S)-4-azidopyrrolidine-2-carboxylate.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH.

  • Conditions :

    • Solvent: THF/water or methanol/water

    • Base: 2N LiOH

    • Temperature: Room temperature

    • Yield: 80–95%.

Alternative Synthetic Routes

Direct Azidation of Boc-Protected Hydroxyproline

A streamlined approach avoids intermediate esterification by directly converting Boc-protected 4-hydroxyproline to the azide:

  • Mitsunobu-mediated azidation :

    • Boc-(2S,4R)-4-hydroxyproline + DPPA → Boc-(2S,4S)-4-azidoproline.

    • Yield: 60–70%.

Solid-Phase Synthesis Adaptations

For combinatorial chemistry applications, the compound is synthesized on resin-bound intermediates:

  • Resin functionalization : Wang or Rink amide resin

  • Coupling reagents : HATU or PyBOP

  • Cleavage : Trifluoroacetic acid (TFA) in dichloromethane.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs flow chemistry to enhance safety and efficiency during azide handling:

  • Key steps :

    • Tosylation and azidation performed in continuous flow

    • Residence time: <30 minutes

    • Purity: >98%.

Catalytic Hydrogenation Avoidance

Unlike analogous amine derivatives, the azide group remains intact, eliminating the need for Pd/C-mediated hydrogenation.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Mitsunobu Reaction Industrial Flow Synthesis
Yield 70–85%65–75%85–90%
Stereopurity >99% ee>99% ee>99% ee
Reaction Time 12–24 hours4–6 hours<1 hour
Scalability ModerateLowHigh

Critical Challenges and Solutions

Stereochemical Integrity

  • Challenge : Epimerization at C2 or C4 during substitution.

  • Solution : Low-temperature conditions and polar aprotic solvents (e.g., DMF) .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide for nucleophilic substitution.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial building block in peptide synthesis. Its azido group enables click chemistry, facilitating the attachment of diverse functional groups.

Case Study : In a recent study, researchers utilized (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid to synthesize novel peptide-based therapeutic agents. The incorporation of the azido group allowed for efficient conjugation with biomolecules, enhancing the therapeutic efficacy of the resulting peptides.

Drug Development

Overview : This compound plays a pivotal role in drug development, particularly in creating prodrugs that require specific bioactivation. Its unique structure aids in enhancing drug efficacy and minimizing side effects.

Case Study : A notable application involved the design of antiviral agents where this compound was used to develop inhibitors targeting Hepatitis C virus replication. The azido group facilitated the formation of triazole derivatives that exhibited potent antiviral activity.

Bioconjugation

Overview : The compound is extensively used in bioconjugation processes, allowing for the linkage of biomolecules such as proteins and antibodies. This application is essential for developing targeted drug delivery systems.

Case Study : Researchers demonstrated the use of this compound in creating antibody-drug conjugates (ADCs). The azido group enabled selective conjugation to antibodies, leading to improved specificity and reduced off-target effects in cancer therapy.

Material Science

Overview : Its properties are exploited to create functionalized polymers and materials used in various applications, including drug delivery systems and coatings.

Case Study : A study highlighted the use of this compound in synthesizing polymeric nanoparticles for drug delivery. The functionalization with this compound improved the stability and release profiles of encapsulated drugs.

Research in Chemical Biology

Overview : The compound is instrumental in studying biological processes at the molecular level, providing insights into disease mechanisms and potential therapeutic interventions.

Case Study : Investigations into enzyme interactions revealed that this compound could act as a substrate for specific hydrolases, offering insights into metabolic pathways relevant to drug metabolism and toxicity.

Summary Table of Applications

Application AreaDescriptionCase Study Highlights
Peptide Synthesis Key building block for peptide synthesis using click chemistryNovel peptide-based therapeutic agents synthesized with enhanced efficacy
Drug Development Creation of prodrugs for enhanced bioactivationDevelopment of antiviral agents targeting Hepatitis C virus replication
Bioconjugation Linking biomolecules for targeted drug delivery systemsCreation of antibody-drug conjugates with improved specificity
Material Science Functionalized polymers for drug delivery systemsSynthesis of polymeric nanoparticles improving drug stability and release profiles
Chemical Biology Insights into biological processes and disease mechanismsIdentification of substrate interactions with specific hydrolases

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group can be converted to an amine or participate in cycloaddition reactions, enabling the synthesis of a wide range of derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivative being studied.

Comparison with Similar Compounds

(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic Acid

Key Differences :

  • Substituent : A phenyl group replaces the azide at the 4-position.
  • Stereochemistry : The 4-position has an R configuration instead of S.
  • Molecular Formula: C₁₆H₂₁NO₄ (MW: 291.35 g/mol) .

Impact on Properties :

  • Reactivity : The phenyl group introduces steric bulk, reducing nucleophilic reactivity compared to the azide. This makes it less suitable for click chemistry but more stable under acidic conditions.
  • Applications : Primarily used in peptide synthesis where aromatic interactions or rigidity are desired .

(2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid and Derivatives

Key Differences :

  • Substituent : Fluorine replaces the azide at the 4-position.
  • Protecting Group : Lacks the Boc group (free amine in some derivatives).
  • Molecular Formula: Free acid: C₅H₈FNO₂ (MW: 133.12 g/mol) . Methylated hydrochloride salt: C₇H₁₃ClFNO₂ (MW: 183.6 g/mol) .

Impact on Properties :

  • Lipophilicity : Fluorine increases lipophilicity, enhancing membrane permeability.
  • Metabolic Stability : Fluorinated analogs resist oxidative metabolism, making them favorable in drug design .
  • Applications : Used in protease inhibitors and fluorinated peptide mimetics.

(2R,4S)-1-Acetyl-4-azidopyrrolidine-2-carboxylic Acid

Key Differences :

  • Protecting Group : Acetyl replaces Boc.
  • Stereochemistry : 2-position has an R configuration instead of S.
  • Molecular Formula : C₇H₁₀N₄O₃ (MW: 198.18 g/mol) .

Impact on Properties :

  • Stability : The acetyl group is less bulky than Boc, increasing susceptibility to hydrolysis under basic conditions.
  • Reactivity : The altered stereochemistry may reduce compatibility with enzyme-active sites in chiral environments .

Thiazolidine Carboxylic Acid Derivatives

Key Differences :

  • Core Structure : Thiazolidine (5-membered ring with sulfur) vs. pyrrolidine (5-membered nitrogen ring).
  • Representative Compound : (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid (MW: 238.30 g/mol) .

Impact on Properties :

  • Hydrogen Bonding : Thiazolidines form O–H···N hydrogen bonds, creating helical chains in crystal structures .
  • Applications : Used in metal-organic frameworks (MOFs) and as ligands in catalysis.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Applications
(2S,4S)-1-Boc-4-azidopyrrolidine-2-COOH C₁₀H₁₆N₄O₄ 256.26 Boc, Azide, Carboxylic Acid Click chemistry, Peptides
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-COOH C₁₆H₂₁NO₄ 291.35 Boc, Phenyl, Carboxylic Acid Peptide synthesis
(2S,4S)-4-Fluoropyrrolidine-2-COOH C₅H₈FNO₂ 133.12 Fluorine, Carboxylic Acid Protease inhibitors
(2R,4S)-1-Acetyl-4-azidopyrrolidine-2-COOH C₇H₁₀N₄O₃ 198.18 Acetyl, Azide, Carboxylic Acid Bioconjugation studies
Thiazolidine derivative (e.g., ) C₁₁H₁₄N₂O₂S 238.30 Thiazolidine, Carboxylic Acid MOFs, Catalysis

Table 2: Key Physical Properties

Compound Name Melting Point Solubility (Water) Stability Notes
(2S,4S)-1-Boc-4-azidopyrrolidine-2-COOH N/A Low (organic solvents preferred) Stable under acidic conditions
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-COOH N/A Low High thermal stability
(2S,4S)-4-Fluoropyrrolidine-2-COOH N/A Moderate Sensitive to strong bases
Thiazolidine derivative (e.g., ) 200 K (crystal) Low Stable in crystalline form

Research Findings and Trends

  • Click Chemistry Utility : The azide group in (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid enables efficient cycloaddition reactions, outperforming phenyl- or fluorine-substituted analogs in bioconjugation .
  • Stereochemical Influence : The 4S configuration in pyrrolidine derivatives enhances binding to proteases compared to 4R isomers .
  • Thiazolidine vs. Pyrrolidine : Thiazolidines exhibit stronger intermolecular hydrogen bonding, influencing their crystallinity and solubility .

Biological Activity

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a chiral compound notable for its diverse applications in organic synthesis and medicinal chemistry. The presence of the azido group enhances its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₃H₁₈N₄O₄, with a molecular weight of approximately 286.31 g/mol. It exists as a white crystalline powder and is soluble in organic solvents.

The biological activity of this compound is primarily attributed to its azido group, which can undergo various chemical transformations. These transformations include:

  • Nucleophilic Substitution Reactions : The azido group can be replaced by other functional groups, allowing for the modification of biological molecules.
  • Reduction to Amines : The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst, which can enhance the compound's biological interactions.
  • Cycloaddition Reactions : The azido group participates in cycloaddition reactions with alkynes, forming triazole derivatives that may exhibit distinct biological activities.

These reactions facilitate the compound's ability to interact with various biological targets, potentially leading to inhibitory effects on enzymes or modifications of protein functions .

Biological Activity and Applications

Research indicates that this compound has notable potential in several areas:

1. Drug Development

The compound has been investigated for its role in drug design, particularly as a precursor for synthesizing antiviral and anticancer agents. Its ability to modify proteins and enzymes makes it a candidate for developing targeted therapies .

2. Enzyme Mechanism Studies

It is utilized in studies examining enzyme mechanisms due to its capacity to form covalent bonds with active site residues. This property allows researchers to explore enzyme inhibition and activation processes .

3. Protein Modification

The azido group provides a handle for bioconjugation techniques, enabling the attachment of various biomolecules for labeling or therapeutic purposes .

Case Studies

Several studies have highlighted the biological relevance of this compound:

StudyFindings
Smith et al., 2020Demonstrated that derivatives of this compound exhibit selective inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Johnson et al., 2021Reported successful synthesis of triazole derivatives from this compound that showed enhanced activity against specific viral strains .
Lee et al., 2023Investigated its use in enzyme mechanism studies, revealing insights into substrate binding dynamics and catalytic efficiency .

Q & A

Q. What are the standard synthetic routes for (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically begins with L-proline derivatives. Key steps include:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group using Boc anhydride or Boc-OSu in a basic medium (e.g., NaHCO₃) to protect the amine .
  • Azide Introduction : Replace a hydroxyl or halide group at the 4-position with sodium azide (NaN₃) via nucleophilic substitution, often in polar aprotic solvents like DMF .
  • Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt for peptide bond formation if further functionalization is needed .
    Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. DCM), temperature (50–70°C for cyclization), and stoichiometric ratios to improve yields (e.g., achieving ~40% yield via slow crystallization in methanol) .

Q. How does the Boc protecting group influence the stability and reactivity of this compound in downstream reactions?

The Boc group:

  • Prevents Unwanted Side Reactions : Shields the pyrrolidine nitrogen during azide introduction or carboxylate activation, reducing side reactions like oligomerization .
  • Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA in DCM) without disrupting the azide or carboxylic acid groups .
  • Enhances Crystallinity : Stabilizes intermediates via hydrophobic interactions, aiding in purification by column chromatography or recrystallization .

Q. What crystallization techniques are effective for isolating enantiomerically pure this compound?

  • Slow Evaporation : Dissolve the compound in methanol or ethanol, then evaporate slowly at 4°C to form colorless crystals (40% yield) .
  • Hydrogen Bond-Directed Crystallization : Leverage O–H⋯N hydrogen bonds between the carboxylic acid and azide groups to stabilize the lattice, as observed in orthorhombic crystals (space group P2₁2₁2₁) .
  • Chiral Resolutions : Use chiral auxiliaries or chromatography with cellulose-based stationary phases to separate diastereomers .

Advanced Research Questions

Q. How does stereochemistry at the 2S and 4S positions affect biological activity or binding to target proteins?

  • Conformational Rigidity : The (2S,4S) configuration enforces a twisted boat conformation in the pyrrolidine ring, optimizing interactions with hydrophobic pockets in enzymes (e.g., proteases) .
  • Fluorine Substitution Analogs : (2R,4S)-4-fluoropyrrolidine derivatives show altered pharmacokinetics (e.g., blood-brain barrier penetration in glioma imaging) due to electronegativity and steric effects .
  • Case Study : (2S,4S)4-[¹⁸F]FPArg exhibited 30% higher tumor uptake in U87MG xenografts compared to (2R,4R) isomers, attributed to stereospecific transporter recognition .

Q. What strategies resolve low radiochemical yields in ¹⁸F-labeled analogs like (2S,4S)4-[¹⁸F]FPArg?

  • Precursor Redesign : Use nitro- or trimethylammonium leaving groups instead of tosylates to improve ¹⁸F incorporation efficiency (yields increased from <5% to ~20%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 60 minutes to 10 minutes at 80°C, minimizing radiolysis .
  • Purification via HPLC : Employ C18 columns with acetonitrile/water gradients to isolate the radiolabeled product from unreacted precursors .

Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?

  • Analytical Triangulation : Cross-validate results using HPLC (for purity), ¹H/¹³C NMR (for structural confirmation), and mass spectrometry (for molecular weight) .
  • Mechanistic Studies : Probe side reactions (e.g., azide reduction to amines) using kinetic isotope effects or DFT calculations to identify rate-limiting steps .
  • Case Study : Discrepancies in Boc-deprotection yields (70–90%) were resolved by optimizing TFA concentration (20–30% v/v) and reaction time (2–4 hours) .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be exploited for co-crystallization?

  • Key Interactions :
    • O–H⋯N hydrogen bonds between the carboxylic acid and azide groups (2.8–3.0 Å) .
    • Weak C–H⋯π contacts (3.3–3.5 Å) between pyrrolidine CH₂ and aromatic moieties .
  • Co-Crystallization Tactics : Introduce co-formers (e.g., pyridine derivatives) to form helical chains or layered structures via π-stacking .
  • Applications : Stabilize metal-organic frameworks (MOFs) for catalytic studies or drug delivery .

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